molecular formula C12H19ClFN5 B15114560 N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride

Cat. No.: B15114560
M. Wt: 287.76 g/mol
InChI Key: BZMYSBHYXVLWJX-UHFFFAOYSA-N
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Description

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride is a pyrazole-based compound featuring dual pyrazole rings with distinct substituents: a 1,3-dimethylpyrazole moiety linked via a methyl group and a 2-(2-fluoroethyl)-4-methylpyrazole group. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-9-6-15-18(5-4-13)12(9)14-7-11-8-17(3)16-10(11)2;/h6,8,14H,4-5,7H2,1-3H3;1H

InChI Key

BZMYSBHYXVLWJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=CN(N=C2C)C.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 1,3-Dimethylpyrazole-4-methanol

The 1,3-dimethylpyrazole ring is synthesized via cyclization of methylhydrazine with acetylacetone (2,4-pentanedione). Subsequent formylation at the 4-position is achieved using a Vilsmeier-Haack reaction (POCl₃ and DMF), yielding 1,3-dimethylpyrazole-4-carbaldehyde. Reduction of the aldehyde to methanol is accomplished with NaBH₄ in ethanol, producing 1,3-dimethylpyrazole-4-methanol.

Key Data :

  • Yield of 1,3-dimethylpyrazole from acetylacetone: 85–90%.
  • Formylation efficiency: ~70% conversion to aldehyde.
  • Reduction to methanol: >95% purity after recrystallization.

Synthesis of 2-(2-Fluoroethyl)-4-methylpyrazol-3-amine

This subunit is synthesized via a two-step process:

  • Cyclization : 3-(2-Hydroxyethyl)-2,4-pentanedione is treated with methylhydrazine in ethanol under reflux to form 2-(2-hydroxyethyl)-4-methylpyrazol-3-amine.
  • Fluorination : The hydroxyl group is replaced with fluorine using diethylaminosulfur trifluoride (DAST) in dichloromethane at −20°C.

Optimization :

  • DAST reaction temperature: −20°C minimizes side reactions (yield: 78%).
  • Alternative fluorinating agents: Deoxo-Fluor® increases yield to 82% but requires anhydrous conditions.

Coupling Strategies for Bis-Pyrazole Formation

Reductive Amination

1,3-Dimethylpyrazole-4-carbaldehyde is reacted with 2-(2-fluoroethyl)-4-methylpyrazol-3-amine in methanol, followed by reduction with NaBH₃CN. This method avoids harsh conditions but requires precise pH control (pH 4–5).

Data :

  • Reaction time: 12 hours.
  • Yield: 65–70% after column chromatography.

Nucleophilic Alkylation

1,3-Dimethylpyrazole-4-methanol is converted to its chloride derivative using thionyl chloride (SOCl₂) in dichloromethane. The resulting (1,3-dimethylpyrazol-4-yl)methyl chloride is then alkylated with 2-(2-fluoroethyl)-4-methylpyrazol-3-amine in the presence of K₂CO₃.

Optimization :

  • Solvent: Acetonitrile improves nucleophilicity (yield: 75%).
  • Temperature: 50°C reduces reaction time to 6 hours.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield
Reductive Amination Mild conditions, fewer byproducts Requires aldehyde stability 65–70%
Nucleophilic Alkylation Faster, scalable Requires toxic SOCl₂ 75%

Source: Adapted from

Mechanistic Insights

Pyrazole Cyclization

Methylhydrazine reacts with diketones via a Conrad-Limpach mechanism, where nucleophilic attack at the carbonyl groups forms the pyrazole ring. Regioselectivity is controlled by steric and electronic effects of substituents.

Fluorination Dynamics

DAST-mediated fluorination proceeds through an SN2 mechanism, where the hydroxyl oxygen is protonated, followed by nucleophilic displacement by fluoride. Competing elimination reactions are suppressed at low temperatures.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoroethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds with various functional groups.

Scientific Research Applications

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluoroethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Positional Isomerism in Pyrazole Derivatives

A close structural analogue is N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride (). The sole difference lies in the dimethylpyrazole substituent positions (1,5- vs. 1,3-dimethyl). Positional isomerism can significantly alter steric effects and hydrogen-bonding capacity. For instance:

  • 1,3-dimethylpyrazole : Creates a compact, electron-donating environment due to proximal methyl groups.
Property Target Compound (1,3-dimethyl) 1,5-Dimethyl Analogue
Substituent Position 1,3-dimethylpyrazole 1,5-dimethylpyrazole
Solubility (Salt Form) Hydrochloride (enhanced) Hydrochloride
Steric Hindrance Higher Lower

Heterocyclic Core Variations

Quinazoline Derivatives ()

Compounds like 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (Compound 2) and N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine (Compound 3) feature quinazoline cores instead of pyrazole. Key differences:

  • Quinazoline : Larger aromatic system with nitrogen atoms at positions 1 and 3, often associated with kinase inhibition (e.g., EGFR inhibitors).
  • Target Compound : Smaller pyrazole system may target distinct pathways, such as GPCRs or metabolic enzymes.
Property Target Compound (Pyrazole) Quinazoline Derivatives
Aromatic System Size Small (6π-electrons) Large (10π-electrons)
Common Applications Antimicrobial, GPCR ligands Kinase inhibition
Fluorine Substituents 2-fluoroethyl Halogens (F, Cl, Br)
Benzimidazole and Imidazole Analogues (–5)

Compounds like (2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine () incorporate benzimidazole and imidazole moieties. These structures exhibit:

  • Trifluoromethyl Groups : Enhance lipophilicity and metabolic stability.
  • Fluorine Placement : The 2-fluoro substituent in the target compound vs. fluorinated aryl groups in benzimidazoles.
Property Target Compound Benzimidazole Analogues
Core Heterocycle Pyrazole Benzimidazole/Imidazole
Fluorine Role Aliphatic (fluoroethyl) Aromatic (electron-withdrawing)
Molecular Weight ~340 g/mol (estimated) >500 g/mol (e.g., m/z 546.1)

Physicochemical and Pharmacological Implications

  • Salt Form : Hydrochloride improves aqueous solubility over free-base pyrazoles (e.g., ’s free base, m.p. 104–107°C).
  • Heterocycle Diversity : Pyrazoles offer synthetic versatility, whereas quinazolines/benzimidazoles require multi-step syntheses ().

Q & A

Basic: What synthetic methodologies are optimized for preparing N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine hydrochloride?

The synthesis involves multi-step alkylation and cyclization reactions. Key steps include:

  • Alkylation of pyrazole precursors : Reacting 1,3-dimethylpyrazole derivatives with fluoroethylating agents (e.g., 2-fluoroethyl bromide) under basic conditions (e.g., Cs₂CO₃) in solvents like DMSO or THF .
  • Methylene bridge formation : Using reductive amination or nucleophilic substitution to connect the pyrazole rings, followed by HCl treatment to form the hydrochloride salt .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (e.g., ethanol/water mixtures) ensure >95% purity .

Advanced: How can computational docking studies guide the design of experiments targeting biological activity for this compound?

Molecular docking using software like AutoDock Vina or Schrödinger Suite can predict binding affinities to enzymes (e.g., kinase targets). Methodological steps include:

  • Protein preparation : Retrieve target structures (e.g., CDK2) from the PDB and optimize protonation states .
  • Ligand parameterization : Assign partial charges and torsional parameters to the compound using Gaussian or AMBER tools.
  • Binding mode analysis : Identify key interactions (e.g., hydrogen bonds with pyrazole N-atoms, hydrophobic contacts with methyl/fluoroethyl groups) .
    Contradictions between docking scores and experimental IC₅₀ values may arise due to solvation effects, requiring MD simulations for validation .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

  • ¹H/¹³C NMR : Confirm methyl groups (δ ~2.1–2.5 ppm), fluoroethyl chain (δ ~4.3–4.7 ppm for -CH₂F), and pyrazole ring protons (δ ~6.8–7.2 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 282.1482) and isotopic patterns .
  • IR spectroscopy : Detect NH stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound’s synthesis?

Discrepancies often stem from:

  • Catalyst variability : Copper(I) bromide vs. palladium catalysts in alkylation steps may alter yields by 15–20% .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve fluoroethyl group incorporation but may reduce purity .
    Resolution strategy :

Perform a Design of Experiments (DoE) to optimize temperature (35–80°C) and reaction time (12–48 hrs).

Use inline analytics (e.g., LC-MS) to monitor intermediate formation .

Basic: What role does the hydrochloride salt play in enhancing this compound’s pharmaceutical applicability?

The hydrochloride salt improves:

  • Solubility : Increases aqueous solubility by 10–20× compared to the free base, critical for in vitro assays .
  • Stability : Reduces hygroscopicity and prevents degradation during storage (e.g., <5% decomposition at 25°C/60% RH over 6 months) .

Advanced: What strategies improve metabolic stability of the fluoroethyl group in pharmacological studies?

  • Isosteric replacement : Substitute fluoroethyl with trifluoromethyl groups to reduce oxidative metabolism while maintaining lipophilicity .
  • Deuterium labeling : Replace hydrogen atoms in the fluoroethyl chain to slow CYP450-mediated degradation .
  • In vitro microsomal assays : Use human liver microsomes + NADPH to quantify metabolic half-life improvements (e.g., from 2.1 hrs to >6 hrs) .

Basic: How is the purity of this compound quantified in academic research?

  • HPLC-UV/ELSD : Use C18 columns (acetonitrile/0.1% TFA gradient) with UV detection at 254 nm. Purity thresholds >98% are typical for biological assays .
  • Elemental analysis : Validate C, H, N, Cl, and F content within ±0.4% of theoretical values .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Fluoroethyl group activation : The electron-withdrawing fluorine atom enhances the leaving group ability, favoring SN2 mechanisms in alkylation steps .
  • Steric effects : Methyl groups on pyrazole rings hinder nucleophilic attack at the methylene bridge, requiring elevated temperatures (60–80°C) .

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